1-Methyl-3-cyclohexylbarbituric acid
Description
1-Methyl-3-cyclohexylbarbituric acid is a barbiturate derivative characterized by a methyl group at the N1 position and a cyclohexyl substituent at the C3 position of the barbituric acid core. For instance, hexobarbital (5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid) shares similarities, differing primarily in the cyclohexenyl vs. cyclohexyl group and methyl placement . Barbiturates like these are historically significant in medicinal chemistry, often serving as sedatives or anesthetics due to their central nervous system depressant effects . The cyclohexyl moiety in this compound likely enhances lipophilicity compared to non-cycloalkyl analogs, influencing pharmacokinetics such as absorption and metabolism .
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-cyclohexyl-3-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3/c1-12-9(14)7-10(15)13(11(12)16)8-5-3-2-4-6-8/h8H,2-7H2,1H3 |
InChI Key |
NVXGHIGYUKSUTD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(=O)N(C1=O)C2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Cyclohexyl vs.
- Substituent Position : Methyl at N1 (common in many barbiturates) minimizes hydrogen bonding, reducing water solubility compared to unsubstituted barbituric acid .
- Steric Effects : The bulky cyclohexyl group at C3 introduces steric hindrance, as seen in similar compounds where bulky substituents alter bond angles (e.g., C2-C13-C8 angle: 116.2° in a related 1,3-dimethylbarbiturate) .
Pharmacological and Physicochemical Properties
Data from analogous compounds suggest trends:
Research Findings :
- Hexobarbital’s short-acting anesthetic properties derive from its rapid distribution and metabolism, partly due to the cyclohexenyl group .
- 1,3-Dimethylbarbituric acid derivatives exhibit reduced CNS activity compared to C5-substituted analogs, highlighting the importance of C3/C5 substituents for receptor binding .
- Steric hindrance from bulky groups (e.g., cyclohexyl) can limit enzymatic access, prolonging half-life .
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